molecular formula C16H17N3O5 B14959705 1-[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]-L-proline

1-[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]-L-proline

Cat. No.: B14959705
M. Wt: 331.32 g/mol
InChI Key: SLDLKTUSBDILKI-LBPRGKRZSA-N
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Description

1-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a quinazoline ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID typically involves multiple steps. One common method starts with the preparation of the quinazoline derivative, followed by its coupling with a pyrrolidine derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline and pyrrolidine derivatives, such as:

Uniqueness

What sets 1-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID apart is its specific combination of the quinazoline and pyrrolidine rings, which imparts unique chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler compounds .

Properties

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

(2S)-1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H17N3O5/c20-13(18-8-3-6-12(18)15(22)23)7-9-19-14(21)10-4-1-2-5-11(10)17-16(19)24/h1-2,4-5,12H,3,6-9H2,(H,17,24)(H,22,23)/t12-/m0/s1

InChI Key

SLDLKTUSBDILKI-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)C(=O)O

Origin of Product

United States

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